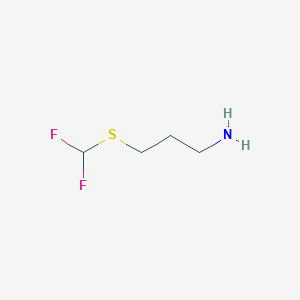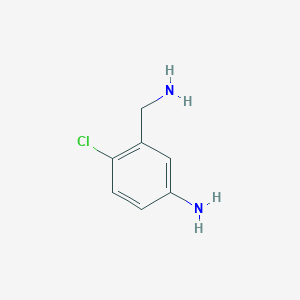
3-(2-Methoxynaphthalen-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxynaphthalen-1-yl)propanenitrile is an organic compound with the molecular formula C14H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a propanenitrile group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)propanenitrile typically involves the reaction of 2-methoxynaphthalene with a suitable nitrile precursor. One common method is the alkylation of 2-methoxynaphthalene with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(2-hydroxynaphthalen-1-yl)propanenitrile.
Reduction: The nitrile group can be reduced to an amine group, resulting in the formation of 3-(2-methoxynaphthalen-1-yl)propanamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) under basic conditions.
Major Products Formed
Oxidation: 3-(2-Hydroxynaphthalen-1-yl)propanenitrile.
Reduction: 3-(2-Methoxynaphthalen-1-yl)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Methoxynaphthalen-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Hydroxynaphthalen-1-yl)propanenitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Methoxynaphthalen-1-yl)propanamine: Similar structure but with an amine group instead of a nitrile group.
2-Methoxynaphthalene: Lacks the propanenitrile group but shares the methoxy-substituted naphthalene core.
Uniqueness
3-(2-Methoxynaphthalen-1-yl)propanenitrile is unique due to the presence of both a methoxy group and a propanenitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H13NO |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-(2-methoxynaphthalen-1-yl)propanenitrile |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9H,4,7H2,1H3 |
Clave InChI |
LUCYWKZEDVAYFQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)
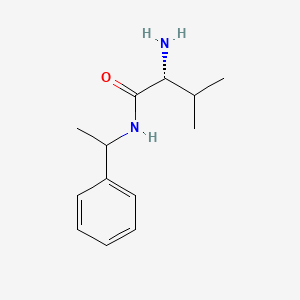

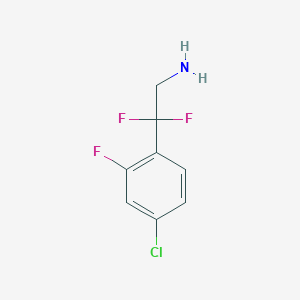
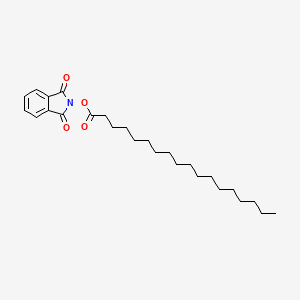
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid](/img/structure/B13527121.png)


